8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a purine core substituted with various functional groups
Preparation Methods
The synthesis of 8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other purine derivatives with piperazine and pyrimidinylsulfanylpropyl groups. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of 8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of substituents, which can result in distinct biological activities and chemical properties .
Properties
IUPAC Name |
8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O3S/c1-29-20-19(21(33)28-24(29)34)32(11-4-16-36-22-25-9-3-10-26-22)23(27-20)31-14-12-30(13-15-31)17-5-7-18(35-2)8-6-17/h3,5-10H,4,11-16H2,1-2H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOITGRCNDPROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCCSC5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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